![molecular formula C18H16FN3O4S2 B2987058 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide CAS No. 921558-08-9](/img/structure/B2987058.png)
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as sulfonamides, which are widely used in pharmaceuticals due to their ability to inhibit enzyme activity.
科学的研究の応用
Antimicrobial Activity
Pyridazine derivatives, including our compound of interest, have been shown to exhibit antimicrobial properties . The presence of the pyridazin-3-yl moiety contributes to this activity, making it a potential candidate for developing new antimicrobial agents. Research has indicated that modifications to the pyridazine ring can lead to compounds with significant efficacy against various bacterial and fungal pathogens.
Anticancer Potential
The structural features of pyridazinone derivatives are associated with anticancer activities . The ethylsulfonyl group attached to the pyridazine ring may interact with biological targets involved in cancer cell proliferation. This interaction can inhibit the growth of cancer cells, making it a valuable scaffold for anticancer drug design.
Cardiovascular Drug Design
Compounds with a pyridazinone core have been evaluated as potential cardiovascular drugs . They can act as vasodilators and adrenoceptor antagonists, which are beneficial in treating hypertension. The unique structure of our compound could be explored further for its antihypertensive effects and its role in cardiovascular therapeutics.
Anti-Inflammatory and Analgesic Effects
The pyridazine derivatives are known to possess anti-inflammatory and analgesic properties . This is particularly important in the development of new treatments for chronic inflammatory diseases and pain management. The compound’s ability to modulate inflammatory pathways could lead to novel anti-inflammatory agents.
Antidiabetic Activity
Research has suggested that pyridazinone derivatives can exhibit antidiabetic activity . The compound’s interaction with biological targets involved in glucose metabolism could make it a promising candidate for antidiabetic drug development, potentially aiding in the treatment of diabetes mellitus.
Neurological Disorder Treatment
Pyridazinone-based compounds have shown promise in treating neurological disorders . Their ability to modulate neurotransmitter systems could lead to new therapeutic options for conditions such as epilepsy, anxiety, and depression. The compound’s influence on neurological pathways warrants further investigation in this field.
作用機序
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
特性
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-11-10-17(20-21-18)13-6-8-15(9-7-13)22-28(25,26)16-5-3-4-14(19)12-16/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLFHDHVFMRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。